molecular formula C18H17FN4O2 B2667590 1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326881-40-6

1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2667590
CAS RN: 1326881-40-6
M. Wt: 340.358
InChI Key: WGVQEZDPVGEAJF-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research. FMME is a triazole-based compound that has shown promising results in various studies related to cancer treatment, inflammation, and pain management.

Scientific Research Applications

Synthesis and Structural Characterization

A significant aspect of the research on similar compounds involves their synthesis and structural elucidation, often aimed at understanding their physical and chemical properties. For instance, the study by Saleem et al. (2018) focuses on the facile synthesis, crystal structure, and DFT calculation of a triazole derivative with potential biological activities. The compound exhibited moderate enzyme inhibition potential, suggesting applications in controlling Alzheimer's and diabetic diseases (Saleem et al., 2018).

Biological Activities

Research into these compounds often investigates their biological activities, such as anticancer, antimicrobial, and enzyme inhibition effects. Hao et al. (2017) synthesized a triazole derivative and demonstrated its ability to inhibit the proliferation of some cancer cell lines, indicating potential anticancer applications (Hao et al., 2017). Additionally, Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of a benzamide derivative through a microwave-assisted Fries rearrangement, with theoretical studies supporting its potential application in the synthesis of pharmaceutical compounds (Moreno-Fuquen et al., 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazole derivatives are also a focus of research. Vo (2020) discussed the synthesis of 1,5-disubstituted 1,2,3-triazoles via a multi-component reaction, exploring their antibacterial and antifungal activities against various microorganisms, highlighting the compound's potential as an antimicrobial agent (Vo, 2020).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-12-9-14(5-8-16(12)19)23-11-17(21-22-23)18(24)20-10-13-3-6-15(25-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVQEZDPVGEAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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